N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to another pyrazole ring through a methyl linkage. The presence of the difluoromethyl group imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 1-methyl-1H-pyrazol-4-amine with a difluoromethylating agent under controlled conditions to introduce the difluoromethyl group. This is followed by a coupling reaction with 1H-pyrazol-5-ylmethyl halide to form the final product. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in solvents like DMF or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating infections and other diseases.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, the compound inhibits the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethyl)-1H-pyrazol-4-amine
- 1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure and the presence of the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C9H11F2N5 |
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Molecular Weight |
227.21 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C9H11F2N5/c1-15-6-7(4-14-15)12-5-8-2-3-13-16(8)9(10)11/h2-4,6,9,12H,5H2,1H3 |
InChI Key |
IQFDWQKELDPEAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=NN2C(F)F |
Origin of Product |
United States |
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